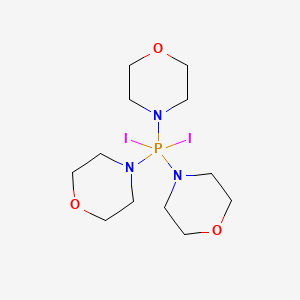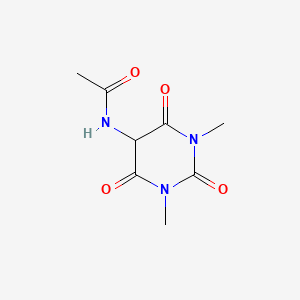
1,4-Bis(tripropoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(tripropoxymethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two tripropoxymethyl groups at the 1 and 4 positions
Méthodes De Préparation
The synthesis of 1,4-Bis(tripropoxymethyl)benzene typically involves the reaction of benzene derivatives with appropriate alkylating agents. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tripropoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
1,4-Bis(tripropoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions are common for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 produces alcohols .
Applications De Recherche Scientifique
1,4-Bis(tripropoxymethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 1,4-Bis(tripropoxymethyl)benzene exerts its effects is primarily through its interactions with other molecules. The aromatic ring allows for π-π stacking interactions, while the tripropoxymethyl groups provide steric hindrance and electronic effects that influence reactivity. These interactions can affect molecular targets and pathways, such as enzyme binding sites or receptor interactions .
Comparaison Avec Des Composés Similaires
1,4-Bis(tripropoxymethyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(trichloromethyl)benzene: This compound has trichloromethyl groups instead of tripropoxymethyl groups.
1,4-Bis(trifluoromethyl)benzene: The trifluoromethyl groups impart unique electronic properties, making this compound useful in the design of materials with specific electronic characteristics.
1,4-Bis(phenylethynyl)benzene: This compound has phenylethynyl groups, which provide rigidity and conjugation, making it suitable for applications in liquid crystals and optoelectronic devices.
Propriétés
Numéro CAS |
65758-93-2 |
|---|---|
Formule moléculaire |
C26H46O6 |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
1,4-bis(tripropoxymethyl)benzene |
InChI |
InChI=1S/C26H46O6/c1-7-17-27-25(28-18-8-2,29-19-9-3)23-13-15-24(16-14-23)26(30-20-10-4,31-21-11-5)32-22-12-6/h13-16H,7-12,17-22H2,1-6H3 |
Clé InChI |
WKPGCEMOMUCOLF-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(C1=CC=C(C=C1)C(OCCC)(OCCC)OCCC)(OCCC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14485165.png)

![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)
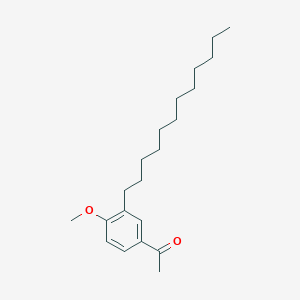
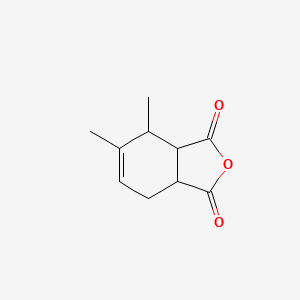
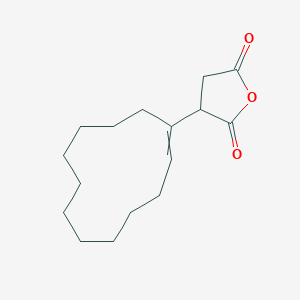
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
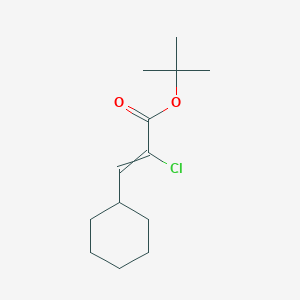
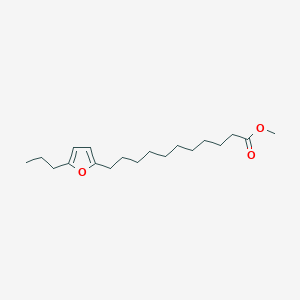
![5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14485206.png)
